molecular formula C19H19ClN2O3 B4859640 3-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl]quinazolin-4-one

3-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B4859640
M. Wt: 358.8 g/mol
InChI Key: WJJKKDRQQLWNSM-UHFFFAOYSA-N
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Description

3-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl]quinazolin-4-one is an organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylphenol and 2-(2-chloroethoxy)ethanol.

    Ether Formation: The first step involves the formation of an ether linkage between 2-chloro-6-methylphenol and 2-(2-chloroethoxy)ethanol under basic conditions.

    Quinazolinone Formation: The intermediate product is then reacted with anthranilic acid derivatives to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazolinone core.

    Substitution: Halogen substitution reactions can be performed on the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl]quinazolin-4-one has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its effects on cellular processes.

    Medicine: Quinazolinone derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Chloro-6-methylphenoxy)ethoxy]quinazolin-4-one
  • 3-[2-(2-Chloro-6-methylphenoxy)ethoxy]quinazolin-2-one
  • 3-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylquinazolin-4-amine

Uniqueness

3-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

3-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-14-5-4-7-16(20)18(14)25-12-11-24-10-9-22-13-21-17-8-3-2-6-15(17)19(22)23/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJKKDRQQLWNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCOCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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